molecular formula C20H17N3O3S B11516752 (7Z)-3-(4-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(4-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11516752
M. Wt: 379.4 g/mol
InChI Key: CUTJTQJVZHFZKZ-ZDLGFXPLSA-N
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Description

(7Z)-3-(4-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(4-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenyl hydrazine with 2-hydroxybenzaldehyde to form an intermediate hydrazone. This intermediate then undergoes cyclization with a thiazole derivative under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(4-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can replace existing substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(7Z)-3-(4-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7Z)-3-(4-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-3-(4-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one stands out due to its unique combination of a thiazole and triazine ring system, along with specific substituents that confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

(7Z)-3-(4-acetylphenyl)-7-[(2-hydroxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H17N3O3S/c1-13(24)14-6-8-16(9-7-14)22-11-21-20-23(12-22)19(26)18(27-20)10-15-4-2-3-5-17(15)25/h2-10,25H,11-12H2,1H3/b18-10-

InChI Key

CUTJTQJVZHFZKZ-ZDLGFXPLSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CC=C4O)/S3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CC=C4O)S3

Origin of Product

United States

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